molecular formula C9H10ClN5 B14183737 5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline CAS No. 922711-43-1

5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline

Cat. No.: B14183737
CAS No.: 922711-43-1
M. Wt: 223.66 g/mol
InChI Key: MPKLUQBPOYLOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline is an organic compound that features a chloro-substituted aniline ring and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline typically involves the reaction of 5-methyl-2H-tetrazole with 5-chloro-2-nitrobenzyl chloride, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiourea.

Major Products Formed

Scientific Research Applications

5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2H-tetrazole: A precursor in the synthesis of 5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline.

    5-Bromo-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline: A similar compound with a bromo substituent instead of a chloro substituent.

Uniqueness

This compound is unique due to its specific combination of a chloro-substituted aniline ring and a tetrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

922711-43-1

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

5-chloro-2-[(5-methyltetrazol-2-yl)methyl]aniline

InChI

InChI=1S/C9H10ClN5/c1-6-12-14-15(13-6)5-7-2-3-8(10)4-9(7)11/h2-4H,5,11H2,1H3

InChI Key

MPKLUQBPOYLOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)CC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.